molecular formula C11H16O B1672801 Jasmone CAS No. 488-10-8

Jasmone

Cat. No. B1672801
CAS RN: 488-10-8
M. Wt: 164.24 g/mol
InChI Key: XMLSXPIVAXONDL-SNAWJCMRSA-N
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Description

Jasmone is an organic compound that is a volatile portion of the oil from jasmine flowers. It is a colorless to pale yellow liquid . It can exist in two isomeric forms with differing geometry around the pentenyl double bond, cis-jasmone and trans-jasmone .


Synthesis Analysis

Jasmone is produced by some plants through the metabolism of jasmonic acid, via a decarboxylation . The biosynthesis of Jasmonates (JAs) is regulated with an autocatalytic amplification mechanism via the MYC2 regulation pathway and inhibited by an autonomous braking mechanism via the MYC2-targeting bHLH1 protein to terminate JA signals in a highly ordered manner .


Molecular Structure Analysis

Jasmone has a molecular formula of C11H16O . The average mass is 164.244 Da and the monoisotopic mass is 164.120117 Da .


Chemical Reactions Analysis

Jasmonates are lipid-derived compounds that act as signals in plant stress responses and developmental processes. Enzymes participating in the biosynthesis of jasmonic acid (JA) and components of JA signaling have been extensively characterized by biochemical and molecular-genetic tools .


Physical And Chemical Properties Analysis

Jasmone has a density of 0.9±0.1 g/cm3, a boiling point of 264.2±0.0 °C at 760 mmHg, and a flash point of 107.2±0.0 °C . It has a molar refractivity of 50.8±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 175.2±3.0 cm3 .

Scientific Research Applications

Pest Control

Jasmone and its derivatives have been found to affect the foraging activity of the Peach Potato Aphid, Myzus persicae . The application of cis-jasmone, dihydrojasmone, and their derivatives to host plants hindered the foraging activity of these aphids during the early stages of probing at the level of non-phloem tissues . This suggests that jasmone could be used as a component of sustainable aphid control strategies .

Plant Defense Enhancement

Cis-jasmone has been shown to elicit aphid-induced stress signaling in potatoes . The emission of defense volatile organic compounds (VOCs) from potatoes increases after cis-jasmone treatment . This indicates that plant activators like cis-jasmone could be used to enhance a plant’s defense against herbivorous insects .

Allosteric Antagonist of Aryl Hydrocarbon Receptor (AhR)

Jasmone has been found to be a ligand-selective allosteric antagonist of the Aryl Hydrocarbon Receptor (AhR) . It inhibited 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-, benzo[a]pyrene (BaP)-, and 6-formylindolo[3,2-b]carbazole (FICZ)-triggered AhR-dependent luciferase activity in a concentration-dependent manner . This discovery may help to find and/or clarify the use of jasmone in pharmaco- and phytotherapy for conditions where AhR plays a key role .

Skin Treatment

Jasmone has been used topically in animal studies, suggesting potential applications in skin treatments . However, more research is needed to fully understand its effects and potential benefits in this area .

Enhancing Anticancer Bioactivity in Plants

Treatment of cauliflower with Methyl Jasmonate (MJ), a derivative of jasmone, before harvesting increased glucosinolate up to 5-fold and increased marker enzymes of anticancer bioactivity . This suggests that jasmone and its derivatives could be used to enhance the health benefits of certain vegetables .

Screening of Herbal Extracts

Minor constituents of jasmine essential oil, including jasmone, have been screened for potential medical applications . This suggests that jasmone could play a role in the development of new treatments based on herbal extracts .

Safety And Hazards

When handling Jasmone, one should avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-methyl-2-[(Z)-pent-2-enyl]cyclopent-2-en-1-one
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InChI

InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4-
Source PubChem
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InChI Key

XMLSXPIVAXONDL-PLNGDYQASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1=C(CCC1=O)C
Source PubChem
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Isomeric SMILES

CC/C=C\CC1=C(CCC1=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4047092
Record name cis-Jasmone
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Molecular Weight

164.24 g/mol
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Physical Description

Liquid, Pale yellowish to straw-coloured oily liquid; odour of jasmine
Record name (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
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Record name 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
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Boiling Point

285 °C, 134.00 to 135.00 °C. @ 12.00 mm Hg
Record name Jasmone
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Record name (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
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Flash Point

107 °C (225 °F) - closed cup
Record name Jasmone
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Solubility

Slightly soluble in water, Soluble in ethanol, ether, carbon tetrachloride, lignin, 1514 mg/L @ 20 °C (exp), slightly soluble in water; soluble in ether, Miscible at room temperature (in ethanol)
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Record name (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
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Record name 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.9437 g/cu cm at 22 °C, 0.934-0.950
Record name Jasmone
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Record name 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
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Product Name

Jasmone

Color/Form

Oil, Yellow oil, Pale yellow, viscous liquid

CAS RN

488-10-8
Record name Jasmone
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Record name 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-penten-1-yl-
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Record name JASMONE
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Record name Jasmone
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Record name (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Jasmone and where is it found?

A: Jasmone is a naturally occurring organic compound that belongs to the jasmonate class. It is a major contributor to the characteristic aroma of jasmine flowers and is also found in various other plants, often in trace amounts. [, , , , , ]

Q2: What is the molecular structure and formula of Jasmone?

A: Jasmone is a cyclopentenone derivative with a molecular formula of C11H16O. Its structure consists of a 2-pentenyl side chain attached to a 3-methyl-2-cyclopenten-1-one ring. The naturally occurring form is the (Z)-isomer, commonly referred to as cis-jasmone. [, , , , , ]

Q3: What are the key spectroscopic characteristics of Jasmone?

A: Jasmone can be characterized by its infrared (IR) spectrum, which exhibits absorption bands at specific wavenumbers, indicating the presence of functional groups like carbonyl (C=O) and alkene (C=C) bonds. [, ]

Q4: How does Jasmone interact with biological systems at the molecular level?

A: Jasmone can interact with proteins, specifically enzymes, affecting their activity. For instance, it has been shown to bind to and modulate the activity of the Calcium Adenosine Triphosphatase (Ca2+-ATPase), an enzyme crucial for calcium ion transport in muscle cells. [, ]

Q5: What are the downstream effects of Jasmone's interaction with the Ca2+-ATPase?

A: Jasmone's interaction with the Ca2+-ATPase leads to an increase in its activity. This interaction influences specific steps within the enzyme's catalytic cycle, such as increasing the rate of dephosphorylation and calcium ion dissociation from the phosphorylated enzyme. Notably, Jasmone's effects differ from those of other hydrophobic molecules, suggesting a distinct mechanism of action. []

Q6: Does Jasmone affect the structure of the Ca2+-ATPase?

A: While Jasmone impacts the activity of the Ca2+-ATPase, it does not seem to alter the enzyme's fundamental structure. Studies reveal that Jasmone does not affect the enzyme's equilibrium constant for the transition between its E1 and E2 states, nor does it influence calcium ion binding. []

Q7: What is the significance of Jasmone's interaction with the Ca2+-ATPase?

A: Jasmone's ability to modulate Ca2+-ATPase activity suggests a potential role in regulating cellular calcium ion concentrations. This regulation is essential for various physiological processes, including muscle contraction and relaxation. Further research is needed to fully understand the implications of this interaction. [, ]

Q8: Does Jasmone interact with other biological targets?

A: Yes, Jasmone has been identified as a ligand-selective allosteric antagonist of the Aryl Hydrocarbon Receptor (AhR). []

Q9: What are the downstream consequences of Jasmone's interaction with AhR?

A: Jasmone's antagonism of the AhR disrupts downstream signaling events, preventing the formation of the AhR:ARNT complex and hindering the enrichment of the CYP1A1 promoter. This disruption ultimately leads to the inhibition of CYP1A1 expression, a key enzyme involved in xenobiotic metabolism. []

Q10: What is the significance of Jasmone's interaction with the AhR?

A: The AhR is a crucial regulator of xenobiotic metabolism, immune responses, and cellular differentiation. Jasmone's ability to modulate its activity, particularly in a ligand-selective manner, highlights its potential as a therapeutic agent for conditions where AhR dysregulation plays a role. []

Q11: Does Jasmone play a role in plant defense mechanisms?

A: Yes, Jasmone, particularly cis-jasmone, is recognized as a vital signaling molecule in plant defense systems. Upon release, it can trigger various defense responses within the plant, enhancing its resistance to insect pests and pathogens. [, , , , , , , ]

Q12: How does Jasmone contribute to plant defense against insects?

A: Jasmone can directly repel certain insect pests, like aphids. It achieves this by interfering with their olfactory systems, making the plant less appealing as a host. Studies demonstrate that Jasmone can disrupt aphid probing behavior, making it difficult for them to feed. [, , , , ]

Q13: Can Jasmone indirectly contribute to plant defense against insects?

A: Indeed, Jasmone can indirectly enhance plant defense by attracting natural enemies of insect pests. For instance, it can attract parasitoid wasps, which then parasitize and control aphid populations. This indirect mechanism provides a sustainable approach to pest management. [, , , , , ]

Q14: How does Jasmone affect the behavior of beneficial insects like parasitoids?

A: Jasmone can act as an attractant for certain parasitoids, guiding them towards infested plants. Studies reveal that parasitoids, such as Aphidius ervi, show a preference for plants treated with Jasmone. They spend more time foraging on these plants, increasing the likelihood of finding and parasitizing their aphid prey. [, , , ]

Q15: Does Jasmone directly impact the growth and development of insects?

A: While Jasmone primarily acts as a repellent or attractant, some studies suggest it might indirectly influence insect development. For example, treating plants with Jasmone may lead to changes in plant quality, potentially impacting the growth rate of feeding insects. [, , , ]

Q16: How does Jasmone's structure relate to its biological activity?

A: The structure of Jasmone, particularly the presence and configuration of double bonds, plays a crucial role in its biological activity. Modifications to the cyclopentenone ring or the pentenyl side chain can significantly impact its efficacy as a plant defense activator, insect repellent, or fragrance compound. [, , ]

Q17: How does the saturation of the pentenyl side chain affect Jasmone's activity?

A: Saturating the pentenyl side chain of Jasmone can alter its interaction with biological targets. For example, replacing the double bond with a cyclopropane ring can lead to a shift in odor profile, while maintaining some level of biological activity. []

Q18: What is the role of the cyclopentenone ring in Jasmone's activity?

A: The cyclopentenone ring is essential for Jasmone's biological activity. Modifications to this ring, such as introducing a cyclopropane moiety, can significantly impact its odor characteristics and potentially affect its interaction with biological targets. []

Q19: How do structural modifications impact Jasmone's applications?

A: Understanding the structure-activity relationship of Jasmone is crucial for developing effective pest control strategies or modifying its fragrance profile for commercial applications. By tailoring the structure, researchers can enhance specific properties while minimizing potential drawbacks. []

Q20: What are the potential applications of Jasmone in agriculture?

A: Jasmone holds promise as a natural and sustainable alternative to conventional pesticides. Its ability to repel insect pests, attract their natural enemies, and potentially induce plant defense mechanisms makes it an attractive candidate for integrated pest management programs. [, , , , ]

Q21: Can Jasmone be integrated with other pest control methods?

A: Yes, Jasmone can be combined with other pest management strategies, such as the use of beneficial insects or biopesticides, to create a more robust and sustainable approach to crop protection. [, ]

Q22: Are there any challenges associated with using Jasmone in agriculture?

A: Despite its potential, challenges remain in implementing Jasmone-based pest control strategies. These challenges include optimizing application methods, understanding its potential impact on non-target organisms, and ensuring its cost-effectiveness for farmers. [, ]

Q23: What is the future direction of research on Jasmone in agriculture?

A: Future research on Jasmone will likely focus on optimizing its application in agricultural settings. This includes developing more effective formulations, exploring its use in combination with other pest control methods, and fully understanding its impact on different ecosystems. [, , ]

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